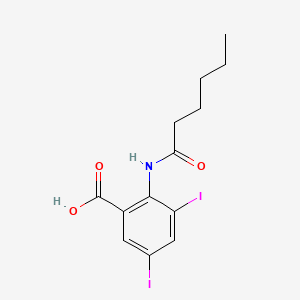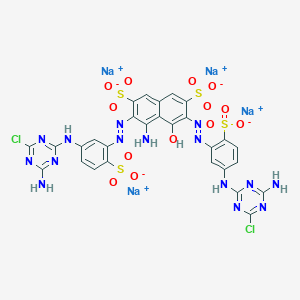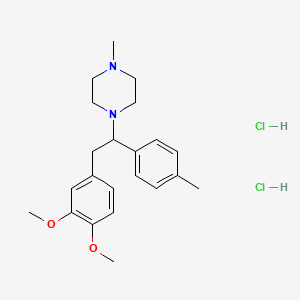
1-(2-(3,4-Dimethoxyphenyl)-1-(4-tolyl)ethyl)-4-methylpiperazine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(3,4-Dimethoxyphenyl)-1-(4-tolyl)ethyl)-4-methylpiperazine dihydrochloride is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(3,4-Dimethoxyphenyl)-1-(4-tolyl)ethyl)-4-methylpiperazine dihydrochloride typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the intermediate: The initial step could involve the reaction of 3,4-dimethoxybenzaldehyde with 4-methylbenzylamine to form an imine intermediate.
Reduction: The imine intermediate can be reduced using a reducing agent like sodium borohydride to form the corresponding amine.
Cyclization: The amine can then be reacted with 1-chloro-4-methylpiperazine under basic conditions to form the final piperazine derivative.
Salt formation: The final compound can be converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(3,4-Dimethoxyphenyl)-1-(4-tolyl)ethyl)-4-methylpiperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the aromatic rings.
Reduction: Reduced forms of the compound, potentially affecting the piperazine ring.
Substitution: Substituted derivatives with various functional groups attached to the aromatic rings or the piperazine ring.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for various conditions, though specific applications would require further research.
Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(2-(3,4-Dimethoxyphenyl)-1-(4-tolyl)ethyl)-4-methylpiperazine dihydrochloride would depend on its specific biological target. Generally, piperazine derivatives can interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to various pharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-(3,4-Dimethoxyphenyl)-1-phenylethyl)-4-methylpiperazine
- 1-(2-(3,4-Dimethoxyphenyl)-1-(4-chlorophenyl)ethyl)-4-methylpiperazine
- 1-(2-(3,4-Dimethoxyphenyl)-1-(4-fluorophenyl)ethyl)-4-methylpiperazine
Uniqueness
1-(2-(3,4-Dimethoxyphenyl)-1-(4-tolyl)ethyl)-4-methylpiperazine dihydrochloride is unique due to the presence of both 3,4-dimethoxyphenyl and 4-tolyl groups, which may confer distinct pharmacological properties compared to other piperazine derivatives.
Propiedades
Número CAS |
87203-79-0 |
|---|---|
Fórmula molecular |
C22H32Cl2N2O2 |
Peso molecular |
427.4 g/mol |
Nombre IUPAC |
1-[2-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)ethyl]-4-methylpiperazine;dihydrochloride |
InChI |
InChI=1S/C22H30N2O2.2ClH/c1-17-5-8-19(9-6-17)20(24-13-11-23(2)12-14-24)15-18-7-10-21(25-3)22(16-18)26-4;;/h5-10,16,20H,11-15H2,1-4H3;2*1H |
Clave InChI |
FRGZCIREMOKBME-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(CC2=CC(=C(C=C2)OC)OC)N3CCN(CC3)C.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![barium(2+);2-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-5-methylbenzenesulfonate](/img/structure/B15192621.png)

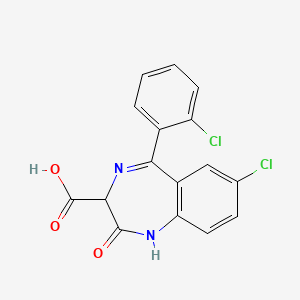




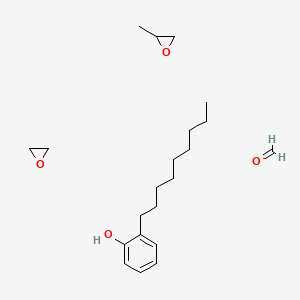
![N-(2,1,3-benzothiadiazol-4-yl)-N-[1-(2-phenylethyl)piperidin-4-yl]furan-3-carboxamide](/img/structure/B15192689.png)
